1-(4-Chlorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
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Overview
Description
1-(4-Chlorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an imidazo[4,5-c]pyridine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of a base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
- 1-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
- 1-(4-Methylphenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Uniqueness
1-(4-Chlorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .
Properties
Molecular Formula |
C12H8ClN3O |
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Molecular Weight |
245.66 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3H-imidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C12H8ClN3O/c13-8-1-3-9(4-2-8)16-11-5-6-14-7-10(11)15-12(16)17/h1-7H,(H,15,17) |
InChI Key |
VLZWTPXJBYEWKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=NC=C3)NC2=O)Cl |
Origin of Product |
United States |
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